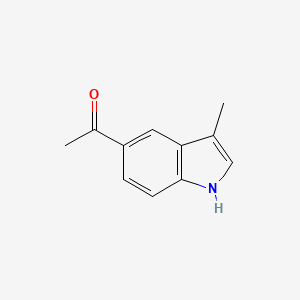

Ethanone, 1-(3-methyl-1H-indol-5-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethanone, 1-(3-methyl-1H-indol-5-yl)-: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of an ethanone group attached to a 3-methyl-1H-indol-5-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Ethanone, 1-(3-methyl-1H-indol-5-yl)-, typically involves the reaction of indole with various reagents under specific conditions. One common method involves the reaction of indole with acetyl chloride in the presence of a base such as pyridine . Another method includes the use of Friedel-Crafts acylation, where indole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(3-methyl-1H-indol-5-yl)-, undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Ethanone, 1-(3-methyl-1H-indol-5-yl)-, has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-methyl-1H-indol-5-yl)-, involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .

Comparison with Similar Compounds

- Ethanone, 1-(1H-indol-3-yl)-

- 1-(1-methyl-1H-indol-3-yl)-1-ethanone

- 1-(5-fluoro-3-phenyl-1H-indol-2-yl)ethanone

Comparison: Ethanone, 1-(3-methyl-1H-indol-5-yl)-, is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .

Biological Activity

Ethanone, 1-(3-methyl-1H-indol-5-yl)-, also known as 1-(3-methyl-1H-indole-5-yl)ethanone, is a compound belonging to the indole family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Ethanone, 1-(3-methyl-1H-indol-5-yl)- has the following chemical structure:

- Molecular Formula : C11H11N

- Molecular Weight : Approximately 173.21 g/mol

- Chemical Structure : The compound features a methyl group on the nitrogen atom of the indole ring and an ethanone group at the 5-position of the indole structure.

Biological Activities

Research indicates that Ethanone, 1-(3-methyl-1H-indol-5-yl)- exhibits several notable biological activities:

1. Antimicrobial Properties

- Studies have highlighted its potential as an antimicrobial agent. For instance, derivatives of this compound have shown activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL .

- The compound also demonstrated antifungal activity against Candida albicans with MIC values indicating moderate effectiveness .

2. Anticancer Activity

- Ethanone derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Some compounds exhibited significant antiproliferative activities with IC50 values in the micromolar range (less than 10 μM), particularly against rapidly dividing cells .

- The mechanism involves inhibition of cell proliferation through interaction with specific molecular targets, potentially including cytochrome P450 enzymes crucial for drug metabolism.

3. Enzyme Inhibition

- The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases . One derivative showed a competitive inhibition pattern with an IC50 value of 29.46 µM for AChE .

Synthesis Methods

The synthesis of Ethanone, 1-(3-methyl-1H-indol-5-yl)- can be achieved through various organic reactions. For example:

- Method : The reaction of 3-acetylindole with methyl iodide in DMF (Dimethylformamide) in the presence of potassium carbonate at elevated temperatures yields the desired compound .

Comparative Analysis

To understand the unique properties of Ethanone, 1-(3-methyl-1H-indol-5-yl)-, it is useful to compare it with similar indole derivatives:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethanone, 1-(1H-indol-3-yl) | Structure | Antimicrobial |

| 1-(5-fluoro-3-phenyl-1H-indol-2-yl)ethanone | Structure | Anticancer |

| Ethanone, 1-(1-methylindol-3-yl) | Structure | Enzyme inhibition |

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of Ethanone, 1-(3-methyl-1H-indol-5-yl)-:

Case Study 1 : A study focused on the synthesis and biological evaluation of indole-based compounds demonstrated that derivatives exhibited significant antimicrobial properties against Gram-positive bacteria while being inactive against Gram-negative strains like E. coli .

Case Study 2 : Another research report highlighted how specific derivatives showed promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines.

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-(3-methyl-1H-indol-5-yl)ethanone |

InChI |

InChI=1S/C11H11NO/c1-7-6-12-11-4-3-9(8(2)13)5-10(7)11/h3-6,12H,1-2H3 |

InChI Key |

IUMDHFIAFFWXJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.